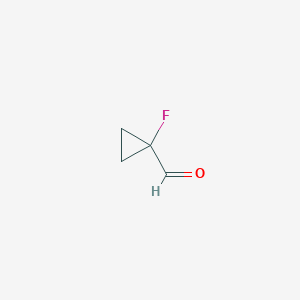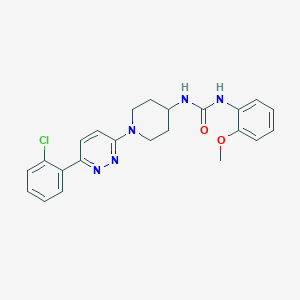
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H24ClN5O2 and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Electronic Properties
The structural and electronic properties of compounds related to 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea have been extensively studied. For instance, the crystal structures of various anticonvulsant compounds, including those with similar structural features, were analyzed to understand the relationship between the compound's structure and its biological activity. These studies revealed insights into the orientation and delocalization of certain molecular groups, which could inform the design of new compounds with desired properties (Georges et al., 1989).
Synthesis and Biological Activity
The synthesis and biological activities of derivatives from 2-chloro-6-ethoxy-4-acetylpyridine have been explored, demonstrating the potential for various applications in analgesic and antiparkinsonian treatments. This research emphasizes the versatility of pyridine derivatives in developing pharmacologically active agents with significant therapeutic effects (Amr et al., 2008).
Electro-Fenton Degradation of Antimicrobials
Investigations into the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton processes highlight the environmental applications of related chemical compounds. These studies provide valuable insights into removing persistent organic pollutants from water, demonstrating the compound's potential utility in environmental remediation efforts (Sirés et al., 2007).
Novel Syntheses and Characterizations
Research into new synthetic routes and characterizations of pyridine derivatives, including those resembling this compound, opens up possibilities for the development of innovative materials and drugs. These synthetic advancements contribute to the broader chemical and pharmaceutical industries by providing more efficient methods for producing complex molecules (Li et al., 2012).
Propriétés
IUPAC Name |
1-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-31-21-9-5-4-8-20(21)26-23(30)25-16-12-14-29(15-13-16)22-11-10-19(27-28-22)17-6-2-3-7-18(17)24/h2-11,16H,12-15H2,1H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWXQZHVKSVERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
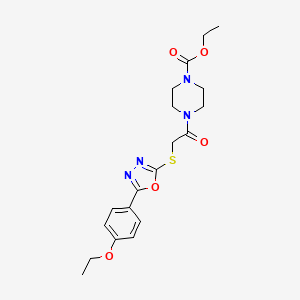
![(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B2891819.png)





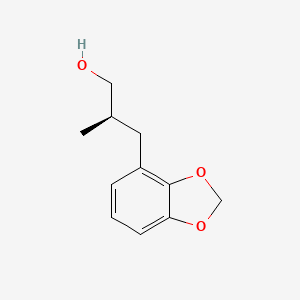
![Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2891830.png)
![6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2891832.png)
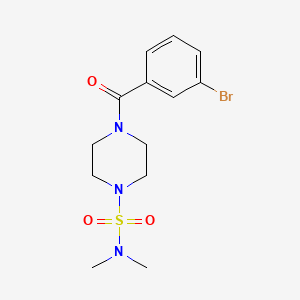
![N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2891837.png)

